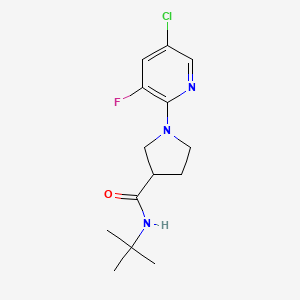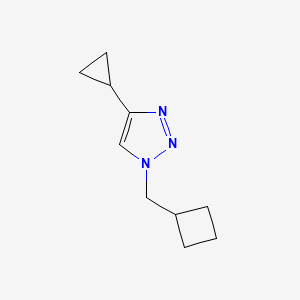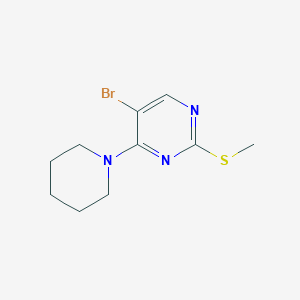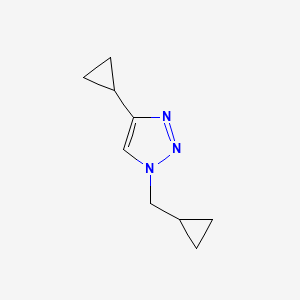![molecular formula C17H25ClN2O3S B6470219 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione CAS No. 2640846-86-0](/img/structure/B6470219.png)
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is an intriguing compound with a complex structure, featuring various functional groups such as a chloropyridine moiety, a piperidine ring, and a thiane-1,1-dione core. This compound finds its relevance in diverse scientific fields due to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
It’s suggested that it may be a liver-targeted drug candidate . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s suggested that it might inhibit the ribosomal synthesis of PCSK9, a lipid regulator
Biochemical Pathways
Given the potential inhibition of PCSK9, it might be involved in lipid metabolism . More research is needed to summarize the affected pathways and their downstream effects.
Result of Action
Given the potential inhibition of PCSK9, it might have an impact on lipid levels . More research is needed to describe these effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. Key steps may include:
Preparation of the 3-chloropyridin-4-yl intermediate: : Chlorination of pyridine derivatives under controlled conditions.
Formation of the piperidine derivative: : Nucleophilic substitution reactions to introduce the piperidine ring.
Attachment of the thiane-1,1-dione core: : Sulfur incorporation and oxidation steps to form the final compound.
Industrial Production Methods
Industrial production often involves scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of advanced catalysts and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions:
Oxidation: : Potential to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : Reduction of the pyridine ring to piperidine or related structures.
Substitution: : Reactions at the chloropyridine site to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing hydrogenation catalysts such as palladium on carbon.
Substitution: : Utilizing nucleophiles under basic conditions to target the chloropyridine moiety.
Major Products
Major products from these reactions include various derivatives where the pyridine ring, piperidine ring, or thiane-dione core has been modified, potentially leading to new compounds with distinct properties.
Applications De Recherche Scientifique
In Chemistry
This compound serves as a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.
In Biology
In Medicine
Its derivatives may exhibit pharmaceutical activities, providing lead compounds for drug discovery and development.
In Industry
The compound's unique structure makes it suitable for material science applications, such as the development of new polymers or catalysts.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other similar compounds, 4-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione stands out due to its thiane-1,1-dione core, which imparts distinct chemical reactivity and stability.
Similar Compounds
Other compounds with related structures include:
Pyridine derivatives: : Sharing the reactive chloropyridine group.
Piperidine-containing molecules: : Featuring the piperidine ring.
Sulfur-containing heterocycles: : Exhibiting similar reactivity due to the presence of sulfur atoms.
Propriétés
IUPAC Name |
4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-16-11-19-6-1-17(16)23-13-15-2-7-20(8-3-15)12-14-4-9-24(21,22)10-5-14/h1,6,11,14-15H,2-5,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMCFRLTBKNWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B6470138.png)

![3-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B6470159.png)
![N-tert-butyl-1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470185.png)

![N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470191.png)
![N-tert-butyl-1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470196.png)
![N-tert-butyl-1-[(oxan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470200.png)
![8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470207.png)
![3-methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470209.png)


![1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B6470229.png)
![N-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine](/img/structure/B6470242.png)
